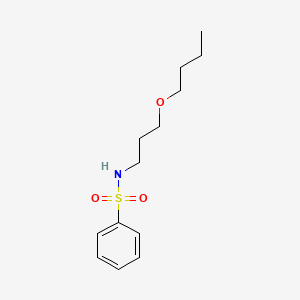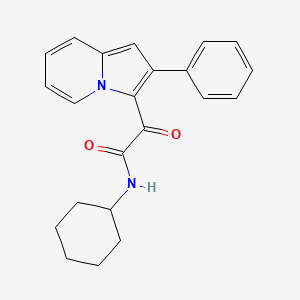
N-(3-butoxypropyl)benzenesulfonamide
描述
N-(3-butoxypropyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that is commonly used as a pharmacological tool to investigate the function of various ion channels and transporters in different cell types.
作用机制
N-(3-butoxypropyl)benzenesulfonamide is known to interact with ion channels and transporters by binding to specific sites on the protein. The exact mechanism of action of this compound is not fully understood, but it is thought to involve a conformational change in the protein that alters its function. This compound has been shown to have a high affinity for the Na+/H+ exchanger and CFTR chloride channel, suggesting that it binds to specific sites on these proteins.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. For example, this compound has been shown to inhibit the activity of the Na+/H+ exchanger in cardiac myocytes, leading to a decrease in intracellular pH and an increase in intracellular Ca2+ concentration. This compound has also been shown to increase the open probability of the CFTR chloride channel in airway epithelial cells, leading to an increase in chloride secretion.
实验室实验的优点和局限性
N-(3-butoxypropyl)benzenesulfonamide has several advantages as a pharmacological tool for scientific research. It has a high affinity for specific ion channels and transporters, allowing for precise modulation of their function. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of this compound. Its effects on ion channels and transporters may not be specific to a particular cell type, making it difficult to draw conclusions about the function of these proteins in vivo. Additionally, this compound has not been extensively studied in animal models, so its effects on whole organisms are not well understood.
未来方向
There are several future directions for the study of N-(3-butoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific analogs of this compound that can target specific ion channels and transporters in different cell types. Another area of interest is the study of this compound in animal models to better understand its effects on whole organisms. Additionally, this compound could be used in combination with other pharmacological tools to investigate the function of complex signaling pathways in different cell types. Overall, this compound has the potential to be a valuable tool for scientific research in a variety of fields.
科学研究应用
N-(3-butoxypropyl)benzenesulfonamide has been widely used as a pharmacological tool to investigate the function of various ion channels and transporters in different cell types. For example, this compound has been shown to inhibit the activity of the Na+/H+ exchanger in cardiac myocytes, leading to a decrease in intracellular pH and an increase in intracellular Ca2+ concentration. This compound has also been used to study the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in airway epithelial cells, where it has been shown to increase the open probability of the channel.
属性
IUPAC Name |
N-(3-butoxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-2-3-11-17-12-7-10-14-18(15,16)13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMNIXSSQPDOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712104.png)


![6-cyclopropyl-N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4712121.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712133.png)
![2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4712145.png)
![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4712153.png)
![2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B4712169.png)
![3-{2-[(4-chlorophenyl)thio]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4712174.png)
![ethyl [4-(2,3-dimethylphenyl)-1-piperazinyl]acetate](/img/structure/B4712178.png)
![N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4712183.png)
![methyl 3-{[3-(2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B4712198.png)